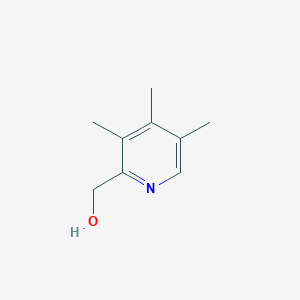

3,4,5-Trimethyl-2-pyridinemethanol

Description

This compound is a pyridine derivative with three methyl substituents at positions 3, 4, and 5, and a hydroxymethyl group at position 2.

Properties

CAS No. |

848696-99-1 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(3,4,5-trimethylpyridin-2-yl)methanol |

InChI |

InChI=1S/C9H13NO/c1-6-4-10-9(5-11)8(3)7(6)2/h4,11H,5H2,1-3H3 |

InChI Key |

LHGBWURDKWZWLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1C)C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Structural and Functional Differences:

Substituent Position and Type: 3,4,5-Trimethyl-2-pyridinemethanol features methyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 2. This substitution pattern likely enhances steric hindrance and electron-donating effects compared to 4-(2-Hydroxyethylamino)-pyridine (hydrophilic aminoethanol group at position 4) . Methyl 3,4-Dihydroxyphenylacetate (non-pyridine aromatic compound) contains dihydroxy and ester groups, which may confer different solubility and reactivity profiles .

Ring System: The pyrrolidine derivative (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol has a saturated five-membered ring, contrasting with the aromatic pyridine system.

Limitations of Available Evidence:

- No data on physical properties (e.g., melting point, solubility) or reactivity (e.g., acidity, catalytic activity) are provided for 3,4,5-Trimethyl-2-pyridinemethanol or its analogs.

Preparation Methods

Molecular Characteristics

The compound’s IUPAC name, (3,4,5-trimethylpyridin-2-yl)methanol , reflects a pyridine ring substituted with three methyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 2. Its molecular formula (C₉H₁₃NO) and weight (151.21 g/mol) are corroborated by PubChem data. The SMILES string CC1=CN=C(C(=C1C)C)CO confirms the substitution pattern, while the InChIKey LHGBWURDKWZWLB-UHFFFAOYSA-N provides a unique identifier for database searches.

Reactivity of the Pyridine Core

The electron-withdrawing nature of the pyridine ring directs electrophilic substitution to the less hindered positions. However, the presence of multiple methyl groups sterically complicates direct functionalization, necessitating indirect strategies such as ring construction or selective derivatization of pre-substituted intermediates.

Synthetic Pathways from Patent Literature

Malonate-Based Ring Construction (EP0226558A2)

A foundational method for synthesizing trimethylpyridine derivatives involves cyclocondensation of aminocrotonates with diethyl methylmalonate (Figure 1).

Step 1: Formation of Aminocrotonate

Reacting crotonaldehyde with anhydrous ammonia under pressure (25–100°C) yields an aminocrotonate intermediate. Optimal ammonia stoichiometry (1.5–4 molar excess) achieves 40–60% yields.

Step 2: Cyclocondensation with Diethyl Methylmalonate

Heating the aminocrotonate with diethyl methylmalonate in toluene under basic conditions (e.g., sodium ethoxide) forms 2,3,5-trimethyl-4,6-dihydroxypyridine. Refluxing for 44 hours produces an 8.7 kg yield (mp 260°C decomp.).

Step 3: Chlorination and Methanolysis

Treating the dihydroxypyridine with phosphorus oxychloride converts hydroxyl groups to chlorides, yielding 4,6-dichloro-2,3,5-trimethylpyridine. Subsequent methanolysis with sodium methoxide in dimethyl sulfoxide (55–60°C, 8 hours) introduces methoxy groups, though competing hydrolysis may necessitate pH-controlled extraction.

Table 1: Reaction Conditions for Malonate Route

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NH₃, crotonaldehyde | 25–100°C | 24–48 h | 40–60% |

| 2 | Diethyl methylmalonate, NaOEt | Reflux | 44 h | 65–70% |

| 3 | POCl₃, then NaOMe | 55–60°C | 8 h | 50–55% |

Nitrile Hydrogenation and Diazotization (EP0369208A1)

An alternative route begins with 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, proceeding through catalytic hydrogenation and diazotization.

Step 1: Catalytic Hydrogenation

Reducing the nitrile to a primary amine using H₂/Pd-C in ethanol (25–50°C, 12 hours) yields 3,5-dimethyl-4-methoxypyridine-2-methanamine.

Step 2: Diazotization and Hydrolysis

Treating the amine with NaNO₂ in aqueous acetic acid (-5–10°C) generates a diazonium intermediate, which hydrolyzes to 3,5-dimethyl-4-methoxypyridine-2-methanol. Neutralization (pH 7) and extraction with methylene chloride afford the product in 70–75% yield.

Step 3: Demethylation and Methyl Adjustment

Selective demethylation of the 4-methoxy group (e.g., using BBr₃) followed by methylation at position 4 could theoretically yield the target compound, though this step lacks explicit documentation.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 3,4,5-trimethyl substituents impede direct C-2 hydroxymethylation. Patent data circumvent this via:

-

Pre-ring functionalization : Introducing substituents during pyridine synthesis (e.g., malonate cyclization).

-

Protective group strategies : Temporarily blocking reactive sites during methoxy/chloro substitutions.

Yield Optimization

Comparative analysis reveals that malonate-based routes achieve higher yields (65–70%) versus nitrile pathways (50–55%), attributed to fewer intermediate steps. Solvent selection (toluene vs. DMSO) also impacts byproduct formation.

Analytical Validation

Spectroscopic Confirmation

Q & A

Q. What synthetic methodologies are most effective for producing 3,4,5-Trimethyl-2-pyridinemethanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyridinemethanol derivatives typically involves multi-step reactions, including alkylation, cyclization, or nucleophilic substitution. For 3,4,5-Trimethyl-2-pyridinemethanol:

- Step 1: Start with a substituted pyridine core (e.g., 2-chloro-3,4,5-trimethylpyridine) and perform hydroxylation using a methanol-water mixture under basic conditions (e.g., NaOH) at 80–100°C .

- Step 2: Optimize reaction parameters (temperature, solvent polarity, and catalyst) to enhance yield. For example, using palladium catalysts in cross-coupling reactions can improve regioselectivity for methyl group positioning .

- Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of 3,4,5-Trimethyl-2-pyridinemethanol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR in deuterated solvents (e.g., CDCl or DMSO-d) to resolve methyl group splitting patterns and confirm substitution positions. For example, the hydroxymethyl proton (-CHOH) typically appears as a triplet at δ 3.5–4.0 ppm .

- Mass Spectrometry (MS): Employ high-resolution ESI-MS to confirm molecular weight (expected [M+H]: ~182.12 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify O-H stretches (broad peak ~3200–3400 cm) and pyridine ring vibrations (C=N stretches ~1600 cm) .

Q. What protocols are recommended for assessing the stability of 3,4,5-Trimethyl-2-pyridinemethanol under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperature. Pyridinemethanols typically degrade above 150°C .

- Photostability: Expose samples to UV light (254 nm) for 48 hours and monitor degradation via HPLC. Use amber vials for light-sensitive storage .

- pH Stability: Dissolve the compound in buffers (pH 2–12) and analyze degradation products over 72 hours using LC-MS .

Advanced Research Questions

Q. How can crystallographic data for 3,4,5-Trimethyl-2-pyridinemethanol be refined using SHELX software, and what challenges arise?

Methodological Answer:

- Data Collection: Perform single-crystal X-ray diffraction (SCXRD) and index reflections using SHELXT .

- Refinement: Use SHELXL for least-squares refinement. Challenges include resolving disorder in methyl groups due to rotational freedom. Apply "ISOR" and "DELU" restraints to stabilize thermal parameters .

- Validation: Check R-factor convergence (<5%) and validate hydrogen bonding (e.g., O-H···N interactions) using Mercury software .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

- Cross-Verification: Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts. Discrepancies in methyl group orientations may indicate dynamic effects in solution .

- Dynamic NMR (DNMR): For temperature-dependent splitting, analyze coalescence temperatures to estimate rotational barriers of methyl groups .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., explicit water models) to reconcile crystallographic and solution-phase data .

Q. What strategies are effective for modifying the substituents of 3,4,5-Trimethyl-2-pyridinemethanol to enhance specific properties?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Introduce fluorine at the 2-position via electrophilic substitution (e.g., using Selectfluor™) to increase electrophilicity for catalytic applications .

- Biological Activity: Replace the hydroxymethyl group with a thioether (-SCH) via Mitsunobu reaction (DIAD, PPh) to improve membrane permeability for pharmacological studies .

- Characterization: Validate substituent effects via Hammett plots (σ values) and correlate with UV-Vis absorption maxima shifts .

Q. How can researchers design biological activity studies for 3,4,5-Trimethyl-2-pyridinemethanol derivatives?

Methodological Answer:

- Target Selection: Screen against kinase enzymes (e.g., CDK2) using molecular docking (AutoDock Vina) to identify potential binding pockets near the pyridine ring .

- In Vitro Assays: Perform MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations. Use LC-MS to quantify intracellular uptake .

- Metabolic Stability: Incubate derivatives with liver microsomes (human or murine) and analyze half-life (t) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.